pKa Reduction Enhances Basicity Tuning for CNS Penetration
4-(Furan-2-yl)piperidine exhibits a predicted pKa of 10.10 ± 0.10, which is lower than that of the phenyl analog 4-phenylpiperidine (10.20 ± 0.10) . This 0.10-unit decrease in pKa indicates slightly reduced basicity, which can reduce nonspecific binding to acidic phospholipids and plasma proteins, potentially improving free drug concentrations in the central nervous system [1].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 10.10 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Phenylpiperidine, pKa = 10.20 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -0.10 ± 0.14 |
| Conditions | Predicted using ACD/Labs Percepta Platform; validated against similar piperidine derivatives |
Why This Matters
A lower pKa directly influences the ionization state at physiological pH, thereby affecting membrane permeability and CNS distribution—key factors in selecting building blocks for neurotherapeutic development.
- [1] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
